Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate
Description
Nuclear Magnetic Resonance (NMR)
Hypothetical $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR signals can be inferred from analogous structures:
- $$ ^1\text{H} $$ NMR :
- Methyl ester ($$ \text{OCH}_3 $$) : A singlet at δ ≈ 3.6 ppm.
- Dimethylamino ($$ \text{N}(\text{CH}3)2 $$) : A singlet at δ ≈ 2.2 ppm.
- Cyclohexyl protons : Multiplet signals between δ 1.0–2.0 ppm.
- $$ ^13\text{C} $$ NMR :
- Ester carbonyl : δ ≈ 170 ppm.
- Methoxy carbon : δ ≈ 51 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
Mass Spectrometry (MS)
The molecular ion peak ($$ \text{M}^+ $$) is expected at m/z 213.32 , with fragmentation patterns including:
- Loss of methoxy group ($$ \text{-OCH}_3 $$, m/z 181).
- Cleavage of the dimethylaminomethyl side chain ($$ \text{-C}3\text{H}8\text{N} $$, m/z 156).
X-ray Crystallography and Solid-State Structure
As of 2025, no X-ray crystallographic data for this compound have been reported. For analogous cyclohexyl acetates (e.g., cis-2-tert-butylcyclohexyl acetate), the solid-state structure shows:
- Cyclohexane Chair : Substituents in equatorial positions.
- Hydrogen Bonding : Limited due to the non-polar nature of the dimethylamino and ester groups.
Computational Modeling
Density Functional Theory (DFT)
DFT calculations (e.g., B3LYP/6-31G*) predict:
Molecular Dynamics (MD) Simulations
MD simulations in implicit solvent models (e.g., water) suggest:
- Solvent Accessibility : The cyclohexane core remains hydrophobic, while the ester and dimethylamino groups interact weakly with polar solvents.
- Conformational Flexibility : The compound transitions between chair and twist-boat conformations on the nanosecond timescale.
Properties
IUPAC Name |
methyl 2-[1-[(dimethylamino)methyl]cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-13(2)10-12(9-11(14)15-3)7-5-4-6-8-12/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAAAZHZDFWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate typically involves the reaction of cyclohexyl derivatives with dimethylamine and methyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate is characterized by the following chemical properties:
- Molecular Formula : C12H23NO2
- Molecular Weight : 213.32 g/mol
- CAS Number : 138799-98-1
The structure consists of a cyclohexyl group attached to a methyl acetate moiety, with a dimethylaminomethyl substituent that enhances its pharmacological properties.
Pharmaceutical Applications
- Antipsychotic Drug Development :
- Proteomics Research :
- Potential Analgesic Properties :
Research Applications
- Chemical Synthesis :
- Biological Activity Studies :
Case Study 1: Synthesis of Antipsychotic Agents
A study highlighted the efficient synthesis of cariprazine using this compound as an intermediate. The process demonstrated high atom economy and reduced environmental impact compared to traditional methods, showcasing the compound's utility in pharmaceutical manufacturing .
Case Study 2: Proteomic Applications
In proteomics, this compound was employed to acetylate specific lysine residues on proteins, enhancing their stability during mass spectrometry analysis. This approach improved the identification and quantification of proteins in complex biological samples .
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: No direct studies on the compound’s synthesis, stability, or bioactivity were found.
- Recommendations : Future work should prioritize experimental characterization, including crystallography (e.g., using SHELX-like software for structural determination) and solubility/pharmacokinetic profiling .
Biological Activity
Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₃NO₂
- Molecular Weight : 213.32 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound features a cyclohexyl group attached to a dimethylaminomethyl moiety, which is significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- Cholinergic System : The compound has been studied for its potential effects on acetylcholine receptors, which play a crucial role in neurotransmission and muscle activation .
- Receptor Antagonism : It may act as an antagonist for certain receptors, which could be beneficial in conditions where receptor overactivity is a concern .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antagonistic Activity : The compound showed significant antagonistic effects in receptor binding assays, particularly concerning CCR5 receptors involved in HIV entry into cells .
- Enzymatic Inhibition : Studies have shown that it can inhibit specific enzymes related to neurotransmitter degradation, suggesting potential therapeutic applications in neurodegenerative diseases .
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound might also possess pain-relieving effects .
- Toxicological Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with low cytotoxicity observed in cell lines .
Case Study 1: Analgesic Applications
A study investigated the analgesic effects of this compound in animal models of acute pain. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound against neurotoxic agents. Results showed that pre-treatment with the compound significantly reduced neuronal death and improved behavioral outcomes in rodent models of neurotoxicity.
Data Summary
Q & A
Q. How can researchers optimize the synthesis yield of Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate?
Methodological Answer: Optimizing synthesis involves:
- Reagent Selection : Use high-purity starting materials (e.g., dimethylaminomethylcyclohexane derivatives) and catalysts (e.g., acid/base catalysts for esterification).
- Reaction Conditions : Control temperature (e.g., 60–80°C for ester formation) and solvent polarity (e.g., dichloromethane or THF) to favor nucleophilic acyl substitution .
- Purification : Employ column chromatography or recrystallization to isolate the product. Monitor purity via TLC or HPLC.
- Yield Analysis : Compare theoretical vs. experimental yields, adjusting stoichiometry or reaction time if discrepancies exceed 10% .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Ventilation : Ensure adequate airflow to prevent vapor accumulation (target: <1 ppm exposure limit).
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm), dimethylamino group (δ 2.2–2.5 ppm), and methyl ester (δ 3.6–3.8 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons in the cyclohexyl ring .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~241 (M⁺) and fragmentation patterns (e.g., loss of CH₃O– group at m/z 210) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (R-factor < 5%) .
- Structure Solution : Employ SHELXT for phase problem resolution via direct methods. Refine with SHELXL, applying restraints for disordered cyclohexyl/dimethylamino groups .
- Validation : Check CIF files with PLATON to detect symmetry errors or missed hydrogen bonds .
Q. Why is this compound regulated as a controlled substance in pharmacological research?
Methodological Answer:
- Structural Analogy : The dimethylamino and cyclohexyl groups resemble opioid receptor ligands (e.g., AH-7921, a µ-opioid agonist regulated under Schedule 1) .
- Activity Screening : Conduct in vitro binding assays (e.g., receptor affinity studies) to evaluate interaction with CNS targets. Compare IC₅₀ values to known controlled analogs .
- Compliance : Follow DEA/FDA guidelines for handling Schedule 1 analogs, including secure storage and usage logs .
Q. How can researchers address contradictions in synthetic yield data across studies?
Methodological Answer:
- Variable Identification : Tabulate reaction parameters (e.g., solvent, catalyst, temperature) from conflicting studies.
- Statistical Analysis : Apply ANOVA to identify significant yield predictors (e.g., temperature > solvent polarity) .
- Reproducibility : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
Q. What in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (PDB ID: 4RWA). Score binding energies (< -7 kcal/mol suggests high affinity) .
- ADMET Prediction : Employ SwissADME to assess bioavailability (%ABS >30%) and toxicity (e.g., hepatotoxicity alerts) .
- QSAR Modeling : Train models on datasets of cyclohexyl-acetate derivatives to predict IC₅₀ values for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
